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Compound of Interest

Compound Name:
4-(2-Methyl-4-nitro-phenoxy)-

piperidine hydrochloride

Cat. No.: B159617 Get Quote

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. It provides detailed information about the chemical

environment, connectivity, and stereochemistry of atoms within a molecule. This application

note details the NMR analysis of a substituted nitrophenyl-piperidine derivative. Due to the lack

of publicly available NMR data for 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride,

this report utilizes ¹H and ¹³C NMR data for the structurally related compound, 1-(2,5-

dimethoxy-4-nitrophenyl)piperidine, as a representative example to illustrate the experimental

protocols and data interpretation. This compound contains the key piperidine and nitrophenyl

moieties, making it a suitable analogue for demonstrating the application of NMR spectroscopy

in the characterization of this class of compounds, which are of interest to researchers in

medicinal chemistry and drug development.

Results and Discussion

The ¹H and ¹³C NMR spectra of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine were acquired to

confirm its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm)

and referenced to an internal standard.

¹H NMR Data

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b159617?utm_src=pdf-interest
https://www.benchchem.com/product/b159617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b159617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The proton NMR spectrum displays characteristic signals for the piperidine and the substituted

nitrophenyl rings. The integration of the signals corresponds to the number of protons in each

environment.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.53 s 1H Ar-H (H-3)

5.96 s 1H Ar-H (H-6)

3.89 s 3H OCH₃

3.74 s 3H OCH₃

3.01 t, J = 5.5 Hz 4H Piperidine (H-2', H-6')

1.74 p, J = 5.6 Hz 4H Piperidine (H-3', H-5')

1.62 p, J = 5.7 Hz 2H Piperidine (H-4')

s = singlet, t = triplet, p = pentet

¹³C NMR Data

The carbon NMR spectrum provides information on the number of distinct carbon environments

in the molecule.
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Chemical Shift (δ) ppm Assignment

152.4 Ar-C

146.1 Ar-C

141.3 Ar-C

126.1 Ar-C

110.2 Ar-CH (C-3)

97.1 Ar-CH (C-6)

56.6 2 x OCH₃

50.8 Piperidine (C-2', C-6')

25.5 Piperidine (C-3', C-5')

23.9 Piperidine (C-4')

Experimental Protocols
1. Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR

spectroscopy.

Materials:

1-(2,5-dimethoxy-4-nitrophenyl)piperidine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

5 mm NMR tubes

Pasteur pipette

Cotton wool or filter plug

Vortex mixer
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Procedure:

Weigh the desired amount of the sample and place it in a clean, dry vial.

Add approximately 0.6 mL of the deuterated solvent to the vial.[1]

Vortex the mixture until the sample is completely dissolved.

Place a small piece of cotton wool into a Pasteur pipette to act as a filter.

Filter the solution through the pipette into a clean 5 mm NMR tube to remove any

particulate matter.[1]

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.[1]

Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra. Instrument-

specific parameters may need to be adjusted.

Instrumentation:

400 MHz NMR Spectrometer (or other appropriate field strength)

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single pulse (zg30 or similar)

Solvent: CDCl₃

Temperature: 298 K

Number of Scans (NS): 16-64

Relaxation Delay (d1): 1-2 seconds

Acquisition Time (AQ): 3-4 seconds
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Spectral Width (SW): -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

Solvent: CDCl₃

Temperature: 298 K

Number of Scans (NS): 1024 or more (dependent on sample concentration)

Relaxation Delay (d1): 2 seconds

Acquisition Time (AQ): 1-2 seconds

Spectral Width (SW): -10 to 220 ppm

Procedure:

Insert the prepared NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution and line shape.

Set up the ¹H NMR experiment with the appropriate parameters and acquire the spectrum.

Process the ¹H FID (Free Induction Decay) by applying a Fourier transform, phase

correction, and baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the peaks and identify their multiplicities.

Set up the ¹³C NMR experiment with the appropriate parameters and acquire the

spectrum.

Process the ¹³C FID.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizations
Experimental Workflow for NMR Analysis
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Structure Elucidation
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Click to download full resolution via product page

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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